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Compound of Interest

Compound Name: 2-(Trifluoromethyl)thiazol-5-amine

Cat. No.: B1394868 Get Quote

An In-Depth Technical Guide to 2-(Trifluoromethyl)thiazol-5-amine: A Core Building Block in

Modern Drug Discovery

Executive Summary
2-(Trifluoromethyl)thiazol-5-amine is a heterocyclic amine that has garnered significant

attention from the scientific community, particularly within the realms of medicinal chemistry

and drug development. Its structure ingeniously combines two highly valued chemical motifs:

the 2-aminothiazole core, a "privileged scaffold" known for its broad spectrum of biological

activities, and the trifluoromethyl (CF₃) group, a key bioisostere used to enhance the

pharmacological profiles of drug candidates.[1][2] The strategic placement of the electron-

withdrawing trifluoromethyl group at the 2-position and the reactive amine at the 5-position

creates a versatile and high-value intermediate for the synthesis of complex, biologically active

molecules. This guide provides an in-depth analysis of its chemical identity, strategic

importance, synthesis, and applications, tailored for researchers and professionals in the

pharmaceutical sciences.

Core Chemical Identifiers and Physicochemical
Properties
Accurate identification is the foundation of reproducible science. The core identifiers for 2-
(Trifluoromethyl)thiazol-5-amine provide a universal language for its reference in research,

procurement, and regulatory documentation.
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Property Value Source(s)

IUPAC Name
2-(trifluoromethyl)-1,3-thiazol-

5-amine

CAS Number 1367944-72-6 [3]

Molecular Formula C₄H₃F₃N₂S [3]

Molecular Weight 168.14 g/mol [3]

InChI Key
GYNHFFHGWBAGTP-

UHFFFAOYSA-N

Canonical SMILES C1=C(N=C(S1)C(F)(F)F)N

The molecule's structure is fundamental to its reactivity and function. The thiazole ring provides

a stable aromatic core, while the amine group at the C5 position serves as a crucial synthetic

handle for further molecular elaboration. The CF₃ group at the C2 position profoundly

influences the electronic properties of the entire ring system.

2D Structure of 2-(Trifluoromethyl)thiazol-5-amine

The Strategic Importance in Medicinal Chemistry
The value of 2-(Trifluoromethyl)thiazol-5-amine is not merely incidental; it is a product of

rational design principles in medicinal chemistry. The convergence of its structural components

imparts a unique combination of desirable properties to parent molecules.

The 2-Aminothiazole Scaffold: This heterocyclic system is a cornerstone in drug design,

recognized for its ability to engage in various biological interactions, including hydrogen

bonding and pi-stacking. Its presence is a common feature in molecules targeting a wide

array of diseases, including cancer, inflammation, and infectious diseases.[1][4][5]

The Trifluoromethyl (CF₃) Group: The incorporation of fluorine, and particularly the CF₃

group, into drug candidates is a well-established strategy to optimize pharmacokinetic and

pharmacodynamic properties.[6] With its three fluorine atoms, the trifluoromethyl group is

highly lipophilic and electronegative.[6] This modification can lead to:
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Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than the

carbon-hydrogen bond, making the CF₃ group resistant to oxidative metabolism by

cytochrome P450 enzymes. This often increases the molecule's half-life and bioavailability.

[2][6]

Increased Membrane Permeability: The lipophilic nature of the CF₃ group can improve a

drug's ability to cross cellular membranes, which is critical for reaching intracellular

targets.[2]

Modulated Target Affinity: The strong electron-withdrawing nature of the group can alter

the pKa of nearby functionalities and influence binding interactions with target proteins,

sometimes leading to improved potency and selectivity.[1]

Structural Motifs

Pharmacological Contributions

2-(Trifluoromethyl)thiazol-5-amine

2-Aminothiazole Core

Trifluoromethyl Group (CF₃)

5-Amine (NH₂)

Privileged Scaffold
(Broad Bioactivity)

Metabolic Stability

Increased Lipophilicity
& Permeability

Modulated pKa &
Target Binding

Versatile Synthetic
Handle

Click to download full resolution via product page

Relationship between structure and pharmacological benefits.
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Synthetic Strategies and Methodologies
The synthesis of substituted 2-aminothiazoles is a well-trodden path in organic chemistry, with

the Hantzsch reaction being the classical and most widely adopted method.[5] This reaction

involves the condensation of an α-haloketone with a thiourea. While specific, peer-reviewed

syntheses for 2-(Trifluoromethyl)thiazol-5-amine are proprietary or less commonly published,

a plausible and instructive methodology can be outlined based on established chemical

principles for analogous structures.

The key challenge is the regioselective introduction of the amine at the C5 position. A common

strategy involves using a precursor where the C5 position is masked or substituted with a group

that can be later converted to an amine.

Representative Synthetic Protocol
This protocol is a representative workflow and should be adapted and optimized based on

laboratory conditions and precursor availability.

Step 1: Synthesis of α-Bromo-α-formyl-trifluoroacetone equivalent.

Causality: An α-haloketone is the requisite electrophile for the Hantzsch synthesis. The

formyl group (or a protected equivalent) at the α-position is a precursor to the C5 position of

the thiazole ring.

Step 2: Cyclocondensation with Thiourea.

Dissolve the α-haloketone precursor (1.0 eq) in a suitable solvent such as ethanol or

isopropanol.

Add thiourea (1.1 eq) to the solution.

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Causality: The nucleophilic sulfur of thiourea attacks the carbonyl carbon, and the amine

attacks the halogenated carbon, leading to cyclization and the formation of the 2-

aminothiazole ring.
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Step 3: Conversion of the C5-substituent to an Amine.

Causality: This step is highly dependent on the starting precursor. If a C5-cyano group was

used, it could be reduced to an aminomethyl group. If a C5-nitro group was installed, it could

be reduced to the target amine using standard reducing agents like SnCl₂/HCl or catalytic

hydrogenation. This conversion is a critical and often multi-step process that defines the final

product.

Step 4: Purification and Characterization.

Upon reaction completion, cool the mixture and neutralize with a base (e.g., sodium

bicarbonate solution).

Extract the product into an organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product using column chromatography on silica gel.

Characterize the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to

confirm its identity and purity.
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Generalized workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development
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The utility of 2-(Trifluoromethyl)thiazol-5-amine is demonstrated by its role as a key

intermediate in the synthesis of a diverse range of biologically active molecules.

Anticancer Agents: The 2-aminothiazole scaffold is a component of numerous compounds

investigated for their antiproliferative activity.[4] Derivatives are used to construct more

complex heterocyclic systems, such as thiazolo[4,5-d]pyrimidines, which can act as purine

antagonists and disrupt DNA replication in cancer cells.[2][6] Research has shown that some

derivatives can function as topoisomerase II inhibitors, a critical enzyme for cell division.[2]

Kinase Inhibitors: Many kinase inhibitors, a cornerstone of modern oncology, feature

nitrogen-containing heterocyclic cores. The 2-aminothiazole structure can serve as an

effective "hinge-binding" motif, interacting with the ATP-binding site of various kinases. The

CF₃ group can provide additional beneficial interactions in adjacent hydrophobic pockets.

TRPV1 Antagonists: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a target for the

treatment of pain. Complex molecules incorporating trifluoromethyl-phenyl and thiazole-

pyrimidinyl moieties have been developed as potent TRPV1 antagonists, highlighting the

utility of these building blocks in neuroscience and pain management research.[7]

Agrochemicals: Beyond pharmaceuticals, this structural class is valuable in agrochemicals.

The trifluoromethylthiazole moiety can enhance the efficacy and stability of pesticides and

herbicides, contributing to the development of more effective crop protection agents.[2]

Conclusion and Future Outlook
2-(Trifluoromethyl)thiazol-5-amine stands as a testament to the power of strategic molecular

design. It is more than just a chemical intermediate; it is an enabling tool for medicinal

chemists. The combination of a biologically active core with a pharmacokinetically favorable

substituent provides a robust platform for developing next-generation therapeutics. As

researchers continue to explore novel chemical space, the demand for versatile, high-value

building blocks like 2-(Trifluoromethyl)thiazol-5-amine will undoubtedly grow, solidifying its

role in the future of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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